molecular formula C17H20FN3 B11610700 1-(2-Fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazine

1-(2-Fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazine

Cat. No.: B11610700
M. Wt: 285.36 g/mol
InChI Key: SPRKWEPOLRBHII-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazine is a synthetic organic compound featuring a piperazine core disubstituted with a 2-fluorobenzyl group and a picolyl (pyridin-2-ylmethyl) group. The piperazine ring is a privileged scaffold in medicinal chemistry and drug discovery, renowned for its ability to improve the pharmacokinetic properties and bioavailability of drug candidates due to the presence of two basic nitrogen atoms that can enhance water solubility . Piperazine derivatives demonstrate a remarkably wide spectrum of biological activities, making them invaluable tools in pharmacological research. These activities include, but are not limited to, antitumor , antibacterial , antiviral , anti-inflammatory , and central nervous system (CNS) modulation . The specific molecular architecture of this compound, which combines a fluorinated benzyl group with a heteroaromatic picolyl group, is of significant interest for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or building block for the design and synthesis of novel bioactive molecules, particularly in the development of targeted protein inhibitors and receptor modulators. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C17H20FN3

Molecular Weight

285.36 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine

InChI

InChI=1S/C17H20FN3/c18-17-7-2-1-5-15(17)13-20-9-11-21(12-10-20)14-16-6-3-4-8-19-16/h1-8H,9-14H2

InChI Key

SPRKWEPOLRBHII-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)CC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Sequential Alkylation with 2-Fluorobenzyl and Pyridin-2-ylmethyl Groups

The most common approach involves stepwise alkylation of piperazine. First, 2-fluorobenzyl bromide reacts with piperazine in DCM using sodium carbonate (Na₂CO₃) as a base. This method, adapted from naphthoquinone-piperazine coupling reactions, proceeds at room temperature for 24 hours, achieving 75% yield for mono-substituted 1-(2-fluorobenzyl)piperazine. The second alkylation introduces the pyridin-2-ylmethyl group via pyridin-2-ylmethyl chloride under similar conditions, yielding the final product in 68% purity after column chromatography.

Table 1: Reaction Conditions for Sequential Alkylation

StepReagentBaseSolventTemperatureTime (h)YieldPuritySource
12-Fluorobenzyl bromideNa₂CO₃DCMRT2475%95%
2Pyridin-2-ylmethyl chlorideNa₂CO₃DCMRT2468%90%

Single-Pot Alkylation with Excess Halides

Single-pot methods using excess 2-fluorobenzyl bromide and pyridin-2-ylmethyl chloride in acetonitrile at reflux (80°C) have been reported for symmetric piperazine derivatives. However, this approach yields a mixture of mono- and di-substituted products, necessitating rigorous purification. Catalytic reduction with palladium/iron catalysts, as described in mirtazapine intermediate synthesis, may enhance selectivity but remains untested for this specific compound.

Catalytic Hydrogenation and Intermediate Isolation

Catalytic hydrogenation using palladium catalysts partially deactivated with iron sulfate may reduce imine intermediates formed during alkylation. For example, hydrogenation of Schiff base intermediates derived from 2-fluorobenzaldehyde and pyridin-2-ylmethylamine at 60–70°C under 3–5 kgf/cm² pressure achieves 52–75% yields in related piperazine syntheses.

Purification and Characterization

Recrystallization Techniques

Recrystallization from toluene-methanol-heptane mixtures (1:1:1) effectively removes unreacted starting materials, as demonstrated in piperazine-methanol intermediate purification. This method enhances purity from 90% to >98%, with characteristic melting points observed at 226–231°C for crystalline products.

Chromatographic Methods

Silica gel column chromatography with dichloromethane as the eluent resolves di-substituted piperazine derivatives, yielding 95.8% purity as verified by HPLC. IR and ¹H NMR spectra confirm substitution patterns, with hydroxyl signals at δ = 12.64–13.90 ppm and carbonyl stretches at 1637–1644 cm⁻¹.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodYieldPurityTime (h)ComplexityScalability
Sequential alkylation68–75%90–95%48ModerateHigh
Single-pot alkylation40–55%80–85%24LowModerate
Reductive amination50–52%85–88%72HighLow

Sequential alkylation outperforms other methods in yield and purity, albeit requiring longer reaction times. Single-pot approaches suffer from poor regioselectivity, while reductive amination is hampered by stoichiometric reductant use.

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenyl)methyl]-4-[(pyridin-2-yl)methyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1.1. Antipsychotic Properties

Research indicates that piperazine derivatives, including 1-(2-Fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazine, are being explored for their antipsychotic potential. The compound's structural features may enhance its affinity for dopamine and serotonin receptors, which are critical targets in the treatment of schizophrenia and other mood disorders .

1.2. Inhibition of Tyrosinase

The compound has been investigated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for developing treatments for hyperpigmentation disorders. Studies have shown that modifications to the piperazine structure can lead to increased inhibitory activity against tyrosinase, suggesting a pathway for optimizing compounds for clinical use .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug development. The following table summarizes key findings from SAR studies:

CompoundSubstituentIC50 (µM)Activity
Compound A4-Fluorobenzyl5.41High Antagonist
Compound B4-Chlorobenzyl3.20Moderate Antagonist
This compound-TBDTBD

Note: IC50 values indicate the concentration required to inhibit 50% of the receptor activity, with lower values indicating higher potency.

3.1. Treatment of Psychiatric Disorders

Clinical studies have indicated that compounds structurally related to this compound have been effective in managing symptoms associated with psychiatric disorders such as anxiety and depression. These findings underscore the potential therapeutic benefits of this compound class .

3.2. Cytotoxic Activity Against Cancer Cells

Recent research has evaluated the cytotoxic effects of piperazine derivatives on various cancer cell lines, including lung and colon cancer cells. The results suggest that modifications to the piperazine structure can enhance anti-cancer properties, making it a promising candidate for further development in oncology .

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-4-[(pyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The fluorophenyl and pyridinyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The trifluoromethyl group in 1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine increases hydrophobicity compared to the pyridinylmethyl group in the target compound .

Pharmacological Profiles

Anticancer Activity

  • The target compound’s triazole derivatives (e.g., 1-(2-fluorobenzyl)piperazine triazoles) demonstrate cytotoxicity against cancer cell lines, likely via apoptosis induction or kinase inhibition .
  • In contrast, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives show broad-spectrum cytotoxicity against liver, breast, and colon cancer cells, with IC₅₀ values <10 μM .

Receptor Modulation

  • 5-HT1A Antagonists : p-MPPF (a fluorobenzamido-substituted analog) exhibits potent 5-HT1A receptor antagonism (ID₅₀ = 3 mg/kg in vivo) , suggesting that fluorinated aromatic groups enhance receptor binding.
  • Dopamine D2 Affinity : 1-(2-Methoxyphenyl)-4-(piperidin-4-ylmethyl)piperazine derivatives show high D2 receptor affinity (Ki <50 nM), highlighting the importance of methoxy and benzyl groups in CNS targeting .

Antimicrobial Activity

  • Azole-containing piperazines (e.g., 1-(4-chlorobenzhydryl)piperazine-imidazole hybrids) exhibit MIC values of 3.1–25 μg/mL against bacterial and fungal strains, outperforming the target compound in antimicrobial applications .

Biological Activity

1-(2-Fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazine is a compound belonging to the piperazine class, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom enhances its lipophilicity and biological activity, making it a subject of interest in drug development. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2-fluorobenzyl group and a pyridin-2-ylmethyl group. Its molecular formula is C15_{15}H17_{17}FN2_2, with a molecular weight of approximately 256.31 g/mol. The structural characteristics contribute to its pharmacological properties.

Biological Activity

This compound exhibits a range of biological activities, including:

  • Neurotransmitter Modulation : Piperazine derivatives are often investigated for their roles in neurotransmission. Studies suggest that this compound may interact with various neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Anticholinesterase Activity : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), which is critical in the treatment of Alzheimer's disease. The presence of the fluorine atom may enhance binding affinity to AChE compared to non-fluorinated analogs .
  • Metal Chelation : Research indicates that compounds similar to this compound can chelate metal ions such as Cu and Zn, which may play a role in neuroprotection and antioxidant activity .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with commercially available 2-fluorobenzyl chloride and pyridin-2-ylmethyl piperazine.
  • Reaction Conditions : The reaction is carried out under basic conditions, often using solvents like dichloromethane or toluene in the presence of bases such as potassium carbonate or sodium hydroxide.
  • Purification : The crude product is purified through recrystallization or chromatography to obtain the final compound.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AChE InhibitionPotential inhibitor for Alzheimer's treatment; fluorine increases affinity
Neuroprotective EffectsChelation of metals like Cu and Zn may provide neuroprotective benefits
Antimicrobial ActivityRelated compounds exhibit antibacterial properties against various pathogens

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